molecular formula C8H10Cl2N2S B2831959 4-chloro-5-(2-chloroethyl)-6-methyl-2-(methylsulfanyl)pyrimidine CAS No. 178268-53-6

4-chloro-5-(2-chloroethyl)-6-methyl-2-(methylsulfanyl)pyrimidine

Cat. No.: B2831959
CAS No.: 178268-53-6
M. Wt: 237.14
InChI Key: BMJPWOWQPVBEDT-UHFFFAOYSA-N
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Description

4-Chloro-5-(2-chloroethyl)-6-methyl-2-(methylsulfanyl)pyrimidine (CAS: 178268-53-6) is a substituted pyrimidine derivative with the molecular formula C₈H₁₀Cl₂N₂S and a molecular weight of 237.14 g/mol . Its structure features:

  • A chloro group at position 4,
  • A 2-chloroethyl substituent at position 5,
  • A methyl group at position 6,
  • A methylsulfanyl group at position 2.

Properties

IUPAC Name

4-chloro-5-(2-chloroethyl)-6-methyl-2-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2S/c1-5-6(3-4-9)7(10)12-8(11-5)13-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJPWOWQPVBEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)Cl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(2-chloroethyl)-6-methyl-2-(methylsulfanyl)pyrimidine typically involves the reaction of 4,6-dichloro-5-(prop-2-en-1-yl)pyrimidine with appropriate reagents. One common method involves the use of N,N-dimethylaniline and phosphorus oxychloride (POCl3) in acetonitrile (MeCN) at elevated temperatures . The reaction mixture is refluxed under a nitrogen atmosphere to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(2-chloroethyl)-6-methyl-2-(methylsulfanyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) at room temperature or slightly elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.

Major Products Formed

    Substitution Reactions: Substituted pyrimidines with various functional groups.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Reduced derivatives with altered functional groups.

Scientific Research Applications

4-chloro-5-(2-chloroethyl)-6-methyl-2-(methylsulfanyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-5-(2-chloroethyl)-6-methyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations and Reactivity

4,6-Dichloro-2-(Methylsulfanyl)Pyrimidine (DCSMP)
  • Structure : Positions 4 and 6 are chlorinated; position 2 has a methylsulfanyl group.
  • Role: A key intermediate in synthesizing fused heterocycles (e.g., thieno[2,3-d]pyrimidines) via lithiation and electrophilic substitution .
  • Comparison : Unlike the target compound, DCSMP lacks the 5-(2-chloroethyl) and 6-methyl groups, making it less sterically hindered and more reactive toward nucleophiles .
6-Chloro-5-Iodo-2-Methylsulfanylpyrimidin-4-Amine
  • Structure : Features an iodo group at position 5 and an amine at position 3.
  • Molecular Weight : 316.55 g/mol (vs. 237.14 for the target compound).
  • Reactivity : The iodine atom enables cross-coupling reactions (e.g., Suzuki), while the amine group allows further functionalization .
4-Chloro-5-(2-Thienyl)Thieno[2,3-d]Pyrimidine
  • Structure: A fused thieno-pyrimidine system with a thienyl group at position 4.
Chloroethyl-Containing Nitrosoureas ()
  • Example : Compounds like 1-(2-chloroethyl)-1-nitrosourea exhibit alkylating activity, critical for anticancer effects.
  • Mechanism : The 2-chloroethyl group generates reactive intermediates that alkylate DNA.
Methylsulfanyl vs. Methoxy Groups
  • 4-Chloro-6-Methoxy-2-(Methylsulfanyl)Pyrimidine ():
    • The methoxy group at position 6 reduces electrophilicity compared to chloro or methylsulfanyl groups, altering reaction pathways (e.g., preferential acylation with N-methoxy-N-methylbenzamides) .

Physical and Chemical Properties

Property Target Compound DCSMP 6-Chloro-5-Iodo Derivative
Molecular Weight (g/mol) 237.14 209.67 316.55
Key Substituents 5-(2-chloroethyl) 4,6-Cl 5-I, 4-NH₂
Reactivity Moderate (alkylation) High High (cross-coupling)
Commercial Availability Out of stock Available Available

Biological Activity

4-Chloro-5-(2-chloroethyl)-6-methyl-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative with potential biological activity that has garnered attention in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes chlorine and methylsulfanyl substituents, contributing to its reactivity and biological interactions.

  • Molecular Formula : C₈H₁₀Cl₂N₂S
  • Molecular Weight : 237.14 g/mol
  • CAS Number : 178268-53-6

The biological activity of this compound is primarily linked to its ability to interact with cellular mechanisms, particularly in cancer therapy. Research indicates that it may induce apoptosis in cancer cells, a process that is crucial for eliminating malignant cells.

Anticancer Properties

Several studies have investigated the anticancer effects of this compound:

  • Induction of Apoptosis :
    • The compound has been shown to induce apoptosis in various cancer cell lines. For instance, in studies involving A549 (lung cancer) and HCT116 (colon cancer), treatment with this compound resulted in significant apoptosis rates, indicating its potential as an anticancer agent .
  • Cell Cycle Arrest :
    • It has been observed that this compound can cause cell cycle arrest, particularly at the G0/G1 phase, which effectively halts the proliferation of cancer cells. This was evidenced by flow cytometry analyses demonstrating a reduction in the number of cells progressing through the cell cycle after treatment .
  • Cytotoxicity Assays :
    • Cytotoxicity assays have indicated that the compound exhibits a concentration-dependent effect on cancer cells, with IC50 values suggesting its effectiveness at low concentrations .

Study 1: Apoptotic Activity Assessment

A recent study assessed the pro-apoptotic activity of this compound on A549 and HCT116 cell lines. The results indicated:

  • A549 Cells : Approximately 42% of treated cells underwent late apoptosis.
  • HCT116 Cells : A significant percentage (up to 93%) showed late apoptosis or necrosis after treatment with specific concentrations of the compound .

Study 2: Cell Cycle Analysis

In another investigation, researchers treated MiaPaCa-2 (pancreatic cancer) cells with varying concentrations of the compound. The findings revealed:

  • An increase in Sub G1 phase cells, indicating accumulation due to apoptosis.
  • A notable decrease in S and G2/M phase populations, reinforcing the compound's role in cell cycle arrest .

Comparative Data Table

Characteristic Value/Description
Molecular FormulaC₈H₁₀Cl₂N₂S
Molecular Weight237.14 g/mol
CAS Number178268-53-6
Anticancer Cell Lines TestedA549, HCT116, MiaPaCa-2
Apoptosis Induction Rate (A549)42% late apoptosis
Apoptosis Induction Rate (HCT116)Up to 93% late apoptosis/necrosis
Cell Cycle Arrest PhaseG0/G1

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-5-(2-chloroethyl)-6-methyl-2-(methylsulfanyl)pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, the pyrimidine core is functionalized via thiol-mediated alkylation of chlorinated intermediates (e.g., 4-chloro-6-methylpyrimidine derivatives). Key steps include:

  • Chlorination : Introduction of the 2-chloroethyl group using reagents like thionyl chloride or phosphorus oxychloride under anhydrous conditions .
  • Thioether formation : Reaction of chlorinated intermediates with methanethiol or its salts (e.g., sodium methanethiolate) in polar aprotic solvents (DMF or DMSO) at 60–80°C . Yields are optimized by controlling stoichiometry, temperature, and catalyst use (e.g., triethylamine for acid scavenging).

Q. Which analytical techniques are critical for characterizing this compound's purity and structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methylsulfanyl at position 2, chloroethyl at position 5) .
  • HPLC-MS : Validates purity (>95%) and detects byproducts like sulfoxides or hydrolyzed derivatives .
  • X-ray crystallography : Resolves ambiguity in stereochemistry for crystalline derivatives, though limited by the compound's solubility .

Q. How does the reactivity of the methylsulfanyl group impact downstream modifications?

The methylsulfanyl group is susceptible to oxidation (forming sulfoxides/sulfones) and nucleophilic displacement. For instance:

  • Oxidation : Controlled oxidation with mCPBA or H2_2O2_2 yields sulfoxide derivatives for SAR studies .
  • Nucleophilic substitution : Replacement with amines or alkoxides enables diversification at position 2, critical for optimizing bioactivity .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved target selectivity?

  • Docking studies : Predict binding affinity to targets like kinases or proteases using software (AutoDock, Schrödinger). For example, the chloroethyl group’s conformation may influence hydrophobic interactions in enzyme pockets .
  • MD simulations : Assess stability of ligand-target complexes over time, identifying residues critical for binding .
  • QSAR models : Correlate substituent electronic properties (Hammett constants) with bioactivity data to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) often arise from assay variability or impurity profiles. Mitigation approaches include:

  • Standardized assays : Re-evaluate activity under controlled conditions (e.g., fixed cell lines, ATP levels in kinase assays) .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed effects .
  • Orthogonal validation : Confirm hits via CRISPR knockouts or isogenic cell lines to rule off-target effects .

Q. What advanced synthetic methods improve regioselectivity in functionalizing the pyrimidine ring?

  • Directed lithiation : Use LDA to deprotonate specific positions (e.g., position 5) for selective halogenation or alkylation .
  • Transition-metal catalysis : Palladium-mediated cross-coupling (Suzuki, Buchwald-Hartwig) introduces aryl/heteroaryl groups at position 4 or 6 .
  • Microwave-assisted synthesis : Reduces reaction times for temperature-sensitive steps (e.g., chloroethyl group installation) .

Methodological Considerations

Q. How are structure-activity relationships (SAR) systematically evaluated for this compound?

  • Analog libraries : Synthesize derivatives with variations at positions 2 (methylsulfanyl), 4 (chlorine), and 5 (chloroethyl) .
  • Biological screening : Test against panels of enzymes/cell lines to identify key substituents for potency. For example, replacing chlorine with fluorine may enhance metabolic stability .
  • Thermodynamic solubility assays : Use PBS/DPBS buffers to correlate logP values with bioavailability .

Q. What in vitro models are appropriate for assessing neurotoxicity or off-target effects?

  • hERG inhibition assays : Evaluate cardiac toxicity risks via patch-clamp electrophysiology .
  • CYP450 inhibition : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorescent substrates .
  • Blood-brain barrier (BBB) penetration : Use MDCK-MDR1 monolayers to predict CNS accessibility .

Comparative Analysis

Q. How does this compound compare to structurally similar pyrimidine derivatives in terms of reactivity and bioactivity?

  • Chlorine vs. methoxy groups : Chlorine enhances electrophilicity (facilitating nucleophilic substitutions), while methoxy groups improve solubility but reduce reactivity .
  • Methylsulfanyl vs. sulfonyl : Methylsulfanyl offers reversible covalent binding potential, whereas sulfonyl groups increase polarity and target residence time .
  • Chloroethyl vs. fluorophenyl : The chloroethyl chain may confer alkylating activity, unlike fluorophenyl’s π-π stacking in kinase inhibition .

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